

Comprehensive Research Guide: STF-118804 in Orthotopic Xenograft Models for Cancer Research

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Compound Focus: STF-118804

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Introduction to NAMPT Inhibition and STF-118804

Nicotinamide phosphoribosyltransferase (NAMPT) serves as the **rate-limiting enzyme** in the NAD salvage pathway, which is responsible for regenerating nicotinamide adenine dinucleotide (NAD⁺) from nicotinamide (NAM) in mammalian cells. NAD⁺ represents an **essential cofactor** in numerous cellular processes, including energy metabolism, DNA repair, and gene expression regulation. Due to their rapid proliferation and high metabolic demands, many cancer cells exhibit **increased dependence** on the NAMPT-mediated salvage pathway for maintaining adequate NAD⁺ pools, making this enzyme an attractive molecular target for anticancer therapy [1] [2].

STF-118804 is a **next-generation, highly specific NAMPT inhibitor** discovered through sequential high-throughput chemical and functional genomic screens. This compound demonstrates **improved potency** compared to first-generation NAMPT inhibitors like FK866, with significant efficacy demonstrated across multiple cancer types in preclinical models. **STF-118804** specifically binds to the NAMPT active site, competitively inhibiting the conversion of nicotinamide to nicotinamide mononucleotide (NMN), thereby **disrupting NAD⁺ biosynthesis** and triggering cancer cell death through metabolic collapse and impaired DNA repair mechanisms [3] [4]. The **therapeutic rationale** for targeting NAMPT with **STF-118804** stems from the documented overexpression of NAMT in various cancers and the particular vulnerability of certain

cancer types to NAD⁺ depletion, creating a potential therapeutic window that can be exploited for selective anticancer activity.

Preclinical Efficacy Data Summary

Quantitative Analysis of **STF-118804** Efficacy Across Cancer Models

Table 1: In vitro efficacy of **STF-118804** across cancer cell lines

Cancer Type	Cell Line	IC50 (nM)	Key Findings	Rescue by NMN
Pancreatic Ductal Adenocarcinoma	Panc-1	Nanomolar range	Reduced viability, metabolic collapse, inhibited colony formation	Yes
Pancreatic Ductal Adenocarcinoma	PaTu8988t	Nanomolar range	Reduced viability, decreased glucose uptake and lactate excretion	Yes
Pancreatic Ductal Adenocarcinoma	SU86.86	Nanomolar range	Reduced viability, ATP depletion, AMPK activation/mTOR inhibition	Yes
Acute Lymphoblastic Leukemia	Multiple cell lines	3.1-32.3 nM	Reduced viability, induced apoptosis, targeted leukemia stem cells	Yes
Neuroblastoma	NB1691	Nanomolar range	Decreased ATP, induced apoptosis, reduced neurosphere formation	Not reported
Ewing Sarcoma	TC71, TC32, RDES	Similar to OT-82	Impaired DNA damage repair, G2 cell-cycle arrest, apoptosis	Yes (for OT-82)

Table 2: In vivo efficacy of **STF-118804** in orthotopic xenograft models

Cancer Model	Implantation Method	Dosing Regimen	Treatment Duration	Key Outcomes
Pancreatic Cancer (Panc-1 Luc)	Orthotopic implantation into pancreas	Not specified	21 days	Significant reduction in tumor size
Acute Lymphoblastic Leukemia	Orthotopic xenograft	Not specified	Not specified	Improved survival, inhibited tumor growth, reduced leukemia stem cells
Neuroblastoma (NB1691)	Subcutaneous xenograft	Not specified	Not specified	Blocked tumor growth
Ewing Sarcoma (TC71)	Subcutaneous xenograft (OT-82)	Oral administration	Varying cycles	Impaired tumor growth, prolonged survival, pharmacodynamic marker correlation

Combination Therapy Efficacy

Research has demonstrated that **STF-118804** exhibits **additive effects** when combined with conventional chemotherapeutic agents. In pancreatic cancer models, combinations of **STF-118804** with **gemcitabine, paclitaxel, or etoposide** resulted in enhanced reduction of cell viability compared to monotherapy [1] [5]. Similarly, in Ewing sarcoma models, the NAMPT inhibitor OT-82 showed **enhanced antitumor activity** when combined with DNA-damaging agents, suggesting that low-dose combination regimens may potentially improve therapeutic efficacy while reducing toxicity [6]. These findings support the strategic exploration of NAMPT inhibitors as potential combination therapy agents rather than solely as monotherapies.

Orthotopic Xenograft Protocol for Pancreatic Cancer

Tumor Implantation and Study Design

The **orthotopic patient-derived xenograft (PDX) model** provides a clinically relevant platform for evaluating drug efficacy as it maintains the genomic complexity and microenvironmental aspects of the original tumor. The following protocol adapts established PDX methodologies for **STF-118804** studies in pancreatic cancer [7]:

- **Animal Selection:** Utilize **athymic nude (J:NU) or NSG mice** (4-6 weeks old) as immunocompromised hosts. House animals under standard conditions (12-hour light/dark cycle) with ad libitum access to food and water. All procedures must receive prior IACUC approval.
- **Tumor Source:** Obtain tumor tissue from either **patient-derived pancreatic cancer samples** or from established PDX lines maintained in donor mice. For the latter, euthanize tumor-bearing mice following approved protocols, excise tumors under sterile conditions, and remove any healthy pancreatic tissue from the tumor borders.
- **Tumor Slice Preparation:** Embed tumor tissue in **low-melting agarose** and section using a Compressstome vibrating microtome with the following parameters: **continuous mode, speed 8.4, oscillation 4.6, slice thickness 300 μm** . Transfer tissue slices to ice-cold Hank's Balanced Salt Solution (HBSS) until implantation.
- **Orthotopic Implantation:** Anesthetize mice using isoflurane anesthesia and create a left lateral abdominal incision to expose the pancreas. Using microscissors, create a small pocket in the pancreatic tissue and carefully implant one tumor slice per mouse. Close the pancreatic pocket using a pre-prepared **absorbable suture loop** (6-0 Vicryl recommended). Close the abdominal wall with non-absorbable suture and the skin with wound clips. Administer **perioperative antibiotics** (enrofloxacin) and **analgesics** (buprenorphine) according to institutional guidelines.

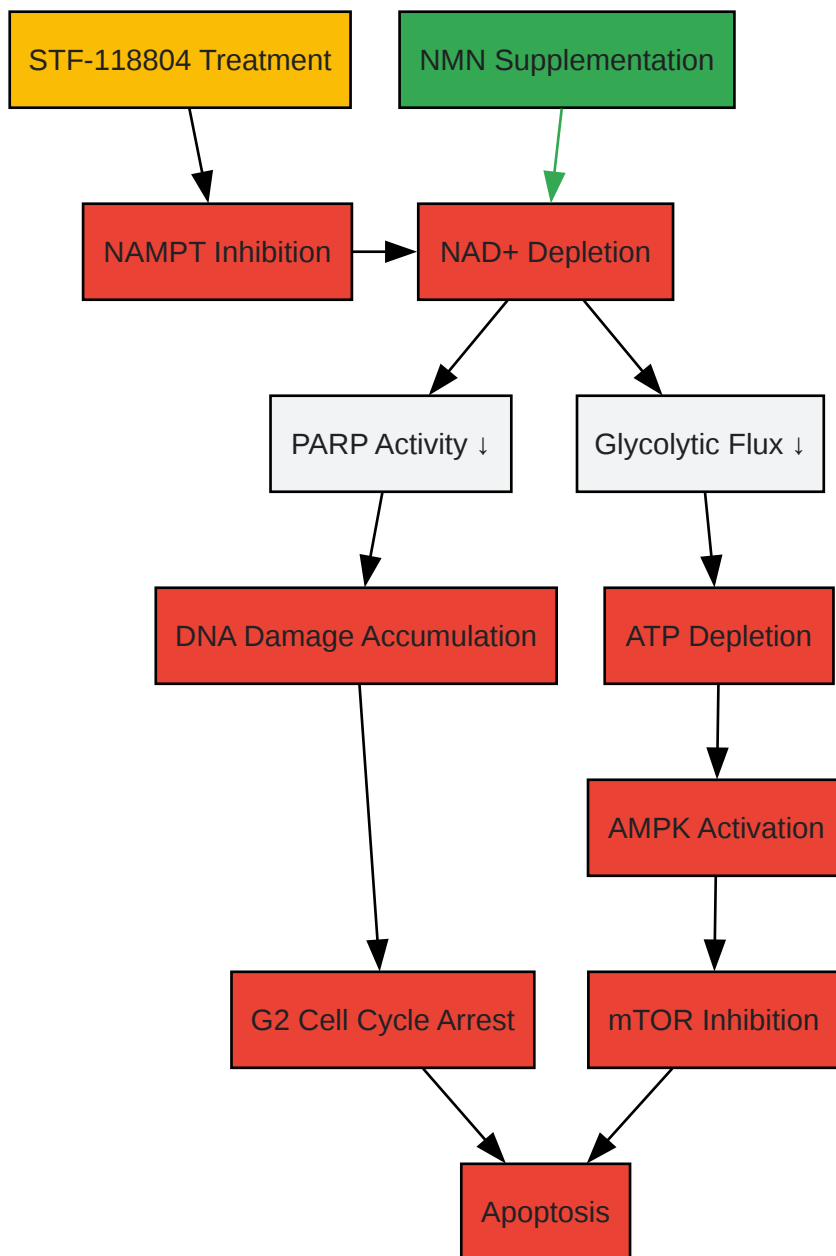
STF-118804 Treatment and Monitoring

- **Randomization and Dosing Initiation:** Allow **7-10 days** for engraftment before randomizing mice into treatment and control groups (typically n=8-10 per group). Begin **STF-118804** treatment when tumors reach approximately 50-100 mm³ as measured by ultrasound.

- **Dosing Formulation:** Prepare **STF-118804** solution in **DMSO** followed by **dilution in appropriate vehicle** (e.g., saline or PBS) with final DMSO concentration not exceeding 5%. The specific dosing regimen for **STF-118804** has not been explicitly detailed in the available literature, though studies have reported efficacy with daily administration for 21 days [1].
- **Tumor Monitoring:** Monitor tumor growth **weekly** using high-frequency **ultrasound imaging** (e.g., VEVO 3100 system). Measure tumor dimensions in three planes and calculate volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width} \times \text{Height}) \times \pi/6$. Additionally, monitor animal weight twice weekly and observe for any signs of toxicity or distress.
- **Endpoint Criteria:** Euthanize mice when tumors reach 1.5-2.0 cm in diameter or if mice show signs of distress (weight loss >20%, lethargy, difficulty breathing). Collect tumors for **pharmacodynamic analyses**, including NAD⁺ levels, PARP activity, and markers of apoptosis (cleaved caspase-3).

Signaling Pathways and Experimental Workflow

Molecular Mechanisms of **STF-118804** Action



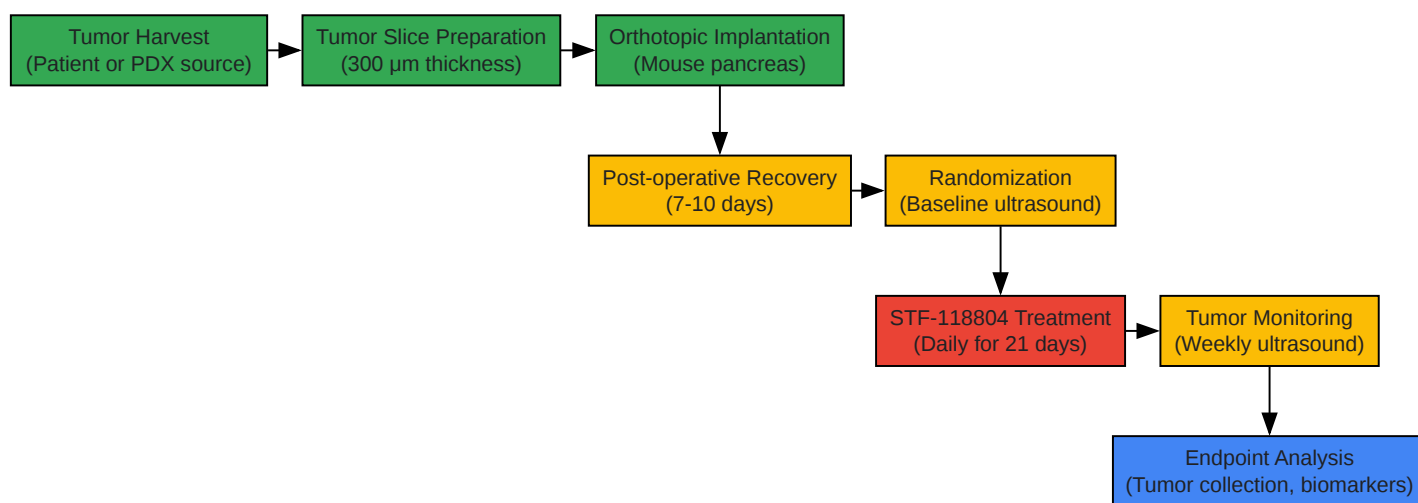
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*Figure 1: Molecular mechanism of **STF-118804** action in cancer cells*

The diagram illustrates the **sequential molecular events** following **STF-118804** treatment, culminating in cancer cell death through multiple synergistic pathways. The central mechanism involves **NAMPT inhibition**, which leads to **NAD⁺ depletion** and subsequent disruption of NAD⁺-dependent cellular processes. This disruption manifests in two primary consequences: (1) **impaired DNA repair** due to reduced PARP activity, resulting in accumulated DNA damage and G2 cell cycle arrest; and (2) **metabolic collapse** through diminished glycolytic flux and ATP depletion, triggering AMPK activation and mTOR inhibition.

The **convergence of these pathways** ultimately induces apoptosis, the primary mode of cancer cell death observed with **STF-118804** treatment. Notably, the **addition of NMN**, the product of the NAMPT-catalyzed reaction, rescues NAD⁺ levels and reverses these effects, confirming the on-target activity of **STF-118804** [1] [6].

Orthotopic Xenograft Experimental Workflow



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*Figure 2: Experimental workflow for **STF-118804** evaluation in orthotopic PDX models*

The experimental workflow outlines the **sequential steps** for evaluating **STF-118804** efficacy in orthotopic pancreatic cancer models. The process begins with **tumor acquisition** from either patient samples or established PDX lines, followed by **precision slice preparation** using a vibrating microtome. The **orthotopic implantation** phase involves surgical placement of tumor slices directly into the mouse pancreas, creating a more physiologically relevant model compared to subcutaneous implantation. After a **recovery period** of 7-10 days to allow for engraftment, mice are **randomized** into treatment groups based on baseline tumor measurements. The **treatment phase** involves daily administration of **STF-118804** for 21 days, with **regular monitoring** of tumor growth and animal health. Finally, **comprehensive endpoint analyses** are

performed, including tumor measurement, collection for biomarker studies, and assessment of molecular pharmacodynamic markers such as NAD⁺ levels and PARP activity [1] [7].

Research Applications and Translational Relevance

The experimental data and protocols presented establish a foundation for **targeted cancer therapy development** using **STF-118804** in orthotopic xenograft models. The **consistent demonstration** of efficacy across multiple cancer types suggests that NAMPT inhibition represents a promising strategy for malignancies dependent on the NAD salvage pathway. The **orthotopic pancreatic cancer model** described offers particular translational relevance given the **dismal prognosis** and limited treatment options for pancreatic ductal adenocarcinoma, where **STF-118804** has demonstrated significant tumor growth reduction both as monotherapy and in combination with standard chemotherapeutic agents [1] [5].

For research applications, these protocols enable **mechanistic studies** of NAD metabolism in cancer, **combination therapy screening**, and **biomarker identification** for patient stratification. The **pharmacodynamic markers** described (NAD⁺ depletion, PARP inhibition, DNA damage accumulation) provide measurable endpoints for target engagement and drug activity assessment. Furthermore, the **rescue experiments** with NMN offer a critical control for confirming on-target activity in both in vitro and in vivo settings [1] [6].

Future research directions should focus on **optimizing dosing schedules**, identifying **predictive biomarkers** of sensitivity (such as NAMPT expression levels), and exploring **rational combination therapies** that leverage the DNA repair defects induced by NAD depletion. The **orthotopic PDX model protocol** presented here provides a clinically relevant platform for these investigations, potentially bridging the gap between preclinical findings and clinical application in pancreatic cancer and other solid malignancies.

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